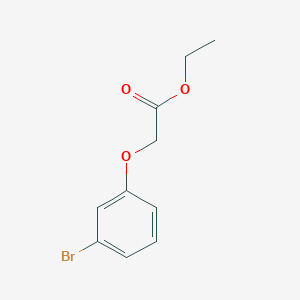

Ethyl 2-(3-bromophenoxy)acetate

Overview

Description

Ethyl 2-(3-bromophenoxy)acetate is an organic compound with the molecular formula C10H11BrO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a bromine atom at the third position. This compound is commonly used in organic synthesis and has applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(3-bromophenoxy)acetate can be synthesized through the reaction of 3-bromophenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

3-bromophenol+ethyl chloroacetateK2CO3,acetoneEthyl 2-(3-bromophenoxy)acetate

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding phenoxyacetic acid derivatives.

Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or methanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Substitution: Products like 2-(3-aminophenoxy)acetate or 2-(3-thiophenoxy)acetate.

Oxidation: Products like 3-bromophenoxyacetic acid.

Reduction: Products like 2-(3-bromophenoxy)ethanol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(3-bromophenoxy)acetate serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential for:

- Anti-inflammatory : Compounds derived from this ester have been studied for their ability to inhibit inflammatory pathways.

- Anticancer : Research indicates that modifications of this compound can lead to agents that induce apoptosis in cancer cells.

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including:

- Heterocycles : It acts as a precursor for various heterocyclic compounds that are important in drug discovery.

- Natural Product Analogues : The compound can be modified to create analogues of naturally occurring substances with enhanced properties.

Biological Studies

This compound is used in studies to explore:

- Structure-Activity Relationships (SAR) : Understanding how structural changes affect biological activity.

- Biochemical Pathways : Investigating its interaction with enzymes and receptors to elucidate its mechanism of action.

The biological activity of this compound includes notable antimicrobial and anticancer properties:

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) values indicate effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus.

Anticancer Properties

In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

-

Antimicrobial Efficacy Study :

- A comparative study assessed the antimicrobial activity of several derivatives, revealing that this compound exhibited superior inhibitory effects compared to analogs lacking bromine or phenoxy groups.

-

SAR Analysis :

- A detailed analysis demonstrated that altering substituents on the phenyl ring significantly impacts binding affinity and biological efficacy, highlighting the importance of structural modifications in drug design.

Mechanism of Action

The mechanism of action of ethyl 2-(3-bromophenoxy)acetate involves its interaction with specific molecular targets, depending on its application. For instance, in biochemical studies, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The bromine atom and ester group play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Ethyl 2-(4-bromophenoxy)acetate: Similar structure but with the bromine atom at the fourth position.

Ethyl 2-(2-bromophenoxy)acetate: Bromine atom at the second position.

Methyl 2-(3-bromophenoxy)acetate: Methyl ester instead of ethyl ester.

Uniqueness: this compound is unique due to the position of the bromine atom, which influences its reactivity and interaction with other molecules. The specific placement of the bromine atom at the third position can lead to different steric and electronic effects compared to its isomers, making it suitable for particular synthetic applications and biological studies.

Biological Activity

Ethyl 2-(3-bromophenoxy)acetate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluations, and relevant case studies associated with this compound.

- Chemical Formula : C₁₀H₁₁BrO₂

- Molecular Weight : 243.10 g/mol

- CAS Number : 14062-30-7

Synthesis

This compound can be synthesized through various methods involving the bromination of phenolic compounds followed by esterification. The general synthetic route involves:

- Bromination : The introduction of bromine into the phenol ring.

- Esterification : Reaction with ethyl acetate in the presence of acid catalysts.

This method allows for the production of high-purity compounds suitable for biological testing.

Antioxidant Activity

Recent studies have highlighted the antioxidant properties of this compound. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and cardiovascular diseases.

- DPPH Radical Scavenging Assay : The compound demonstrated significant radical scavenging activity, indicating its potential as an antioxidant agent.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 10 | 30 |

| 50 | 55 |

| 100 | 75 |

Anti-inflammatory Activity

This compound has also shown promising anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, which are pivotal in inflammatory responses.

- Cytokine Inhibition Assay : The compound reduced TNF-alpha and IL-6 levels in activated macrophages.

| Treatment Group | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| Control | - | - |

| This compound (50 µM) | 40 | 35 |

| This compound (100 µM) | 70 | 65 |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown activity against various cancer cell lines, suggesting its role as a potential chemotherapeutic agent.

- Cell Viability Assay : The compound exhibited cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| A549 | 15 |

Case Studies

- Study on Antioxidant Properties : A study published in Molecules demonstrated that this compound significantly reduced oxidative stress markers in vitro, supporting its use as a dietary supplement for enhancing antioxidant defenses .

- Anti-inflammatory Mechanisms : Research highlighted its ability to modulate NF-kB signaling pathways, which are crucial for inflammation regulation. This suggests that the compound could be developed into therapeutic agents for inflammatory diseases .

- Anticancer Research : A recent investigation into its anticancer properties revealed that this compound induced apoptosis in cancer cells through caspase activation pathways, further validating its potential as a lead compound for drug development .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-bromophenoxy)acetate, and what reaction conditions optimize yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 3-bromophenol with ethyl bromoacetate in the presence of a base (e.g., potassium carbonate) in a polar solvent like methanol or ethanol under reflux (60–80°C). For example, yields up to 98% are achieved by refluxing for 20 hours with sulfuric acid as a catalyst in ethanol . Key Variables :

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic protons (δ 7.2–7.5 ppm for bromophenyl), ester carbonyl (δ ~170 ppm), and ethoxy groups (δ 1.2–4.3 ppm). Splitting patterns confirm substitution on the phenyl ring .

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and C-O-C stretch (~1250 cm⁻¹) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., monoclinic P21/c space group with a β angle of 93.6°) using SHELX programs .

Q. How is purity ensured during synthesis, and what are common contaminants?

- Methodological Answer : Purity is validated via TLC (Rf comparison) and HPLC. Contaminants include unreacted 3-bromophenol or ethyl bromoacetate. Silica gel chromatography (hexane:ethyl acetate, 9:1 to 4:1) effectively removes these. Residual solvents (methanol, dichloromethane) are monitored via GC-MS .

Advanced Research Questions

Q. How do reaction mechanisms and substituent effects influence the reactivity of this compound?

- Methodological Answer : The bromine substituent enhances electrophilicity at the para position, facilitating further functionalization (e.g., Suzuki coupling with boronic acids). Kinetic studies using DFT calculations reveal that steric hindrance from the ethoxy group slows nucleophilic attack at the ester carbonyl. Competing pathways (e.g., hydrolysis vs. aryl substitution) are analyzed via LC-MS to track intermediate formation .

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

- Methodological Answer : Discrepancies may arise from rotamers or impurities. For example, dynamic NMR at elevated temperatures (e.g., 50°C) can coalesce split peaks caused by restricted rotation of the phenoxy group. X-ray crystallography provides definitive structural validation, while NOESY experiments clarify spatial proximity of protons .

Q. How is this compound utilized in synthesizing bioactive derivatives, and what are key optimization challenges?

- Methodological Answer : The compound serves as a precursor for antimicrobial agents (e.g., β-cyclodextrin complexes) and kinase inhibitors. Challenges include:

- Selectivity : Bromine can undergo unintended elimination during cross-coupling. Using Pd(PPh₃)₄ with careful temperature control (80–100°C) minimizes side reactions .

- Stability : The ester group is prone to hydrolysis; anhydrous conditions (molecular sieves) and low temperatures (0–5°C) preserve integrity during functionalization .

Q. What crystallographic techniques are employed to analyze polymorphs or solvates of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refines unit cell parameters (e.g., a = 12.502 Å, b = 8.269 Å). Twinning and disorder are addressed using OLEX2 or PLATON. Differential Scanning Calorimetry (DSC) identifies polymorphic transitions (e.g., melt-recrystallization events at 156–161°C) .

Q. Data Analysis and Optimization

Q. How are reaction yields optimized when scaling up synthesis?

- Methodological Answer :

- Catalyst Screening : Thionyl chloride (SOCl₂) in ethanol achieves 97% yield at 0°C → reflux, reducing side-product formation compared to H₂SO₄ .

- Solvent Choice : Switching from methanol (95% yield) to ethanol improves solubility of intermediates, reducing reaction time .

- Workflow : High-throughput robotic screening (e.g., Chemspeed) tests 96 conditions in parallel, identifying optimal stoichiometry (1:1.2 phenol:ethyl bromoacetate) .

Properties

IUPAC Name |

ethyl 2-(3-bromophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOKSJIDLQWRXTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409389 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138139-14-7 | |

| Record name | Ethyl 2-(3-bromophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.